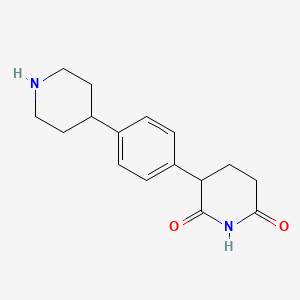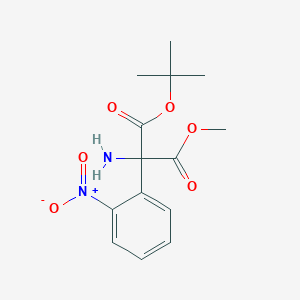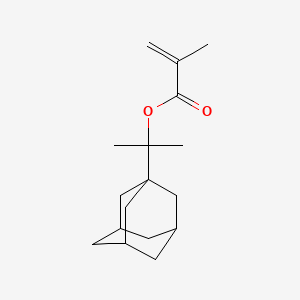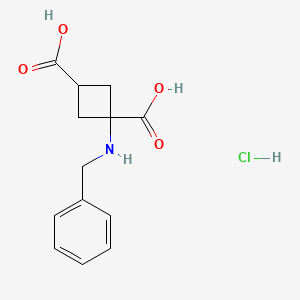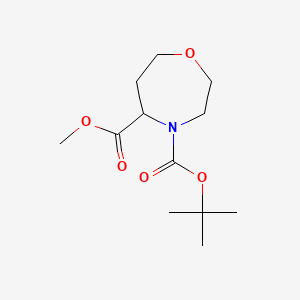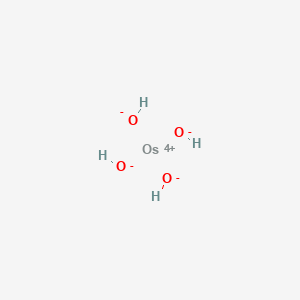
Osmium(4+) tetrahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Osmium tetrahydroxide can be synthesized through the reaction of osmium tetroxide (OsO₄) with water. This reaction typically occurs under controlled conditions to ensure the proper formation of the tetrahydroxide compound. The reaction can be represented as follows: [ \text{OsO}_4 + 2\text{H}_2\text{O} \rightarrow \text{H}_4\text{O}_4\text{Os} ]
Industrial Production Methods
Industrial production of osmium tetrahydroxide involves the careful handling of osmium tetroxide due to its high toxicity and volatility. The process requires specialized equipment to ensure the safety of workers and the environment. The reaction is typically carried out in a controlled environment with appropriate safety measures in place.
Chemical Reactions Analysis
Types of Reactions
Osmium tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the most notable reactions is its use in the dihydroxylation of alkenes, where it acts as an oxidizing agent to form vicinal diols.
Common Reagents and Conditions
Oxidation: Osmium tetrahydroxide can oxidize alkenes to form 1,2-diols. This reaction typically occurs in the presence of pyridine and is followed by reduction with aqueous sodium bisulfite.
Reduction: Osmium tetrahydroxide can be reduced to form osmium dioxide (OsO₂) under specific conditions.
Substitution: Osmium tetrahydroxide can undergo substitution reactions with various ligands to form different osmium complexes.
Major Products Formed
Vicinal Diols: Formed through the dihydroxylation of alkenes.
Osmium Dioxide: Formed through the reduction of osmium tetrahydroxide.
Scientific Research Applications
Osmium tetrahydroxide has several applications in scientific research, including:
Chemistry: Used as a reagent for the dihydroxylation of alkenes, which is a crucial step in organic synthesis.
Biology: Utilized as a staining agent in electron microscopy due to its ability to bind to lipids and provide contrast in biological samples.
Medicine: Investigated for its potential use in anticancer therapies due to its unique chemical properties.
Industry: Employed in the production of osmium-based catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of osmium tetrahydroxide involves its ability to act as an oxidizing agent. In the dihydroxylation of alkenes, osmium tetrahydroxide forms a cyclic osmate ester intermediate, which is then hydrolyzed to produce vicinal diols. The reaction proceeds through a concerted mechanism, where the osmium atom coordinates with the alkene to form the intermediate.
Comparison with Similar Compounds
Osmium tetrahydroxide can be compared to other osmium compounds, such as osmium tetroxide (OsO₄) and osmium dioxide (OsO₂). While all these compounds contain osmium, they differ in their oxidation states and chemical properties.
Osmium Tetroxide (OsO₄): A highly toxic and volatile compound used as an oxidizing agent and staining agent in electron microscopy.
Osmium Dioxide (OsO₂): A less reactive compound compared to osmium tetrahydroxide, used in various industrial applications.
Osmium tetrahydroxide is unique due to its specific oxidation state and its ability to undergo a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
116066-80-9 |
|---|---|
Molecular Formula |
H4O4Os |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
osmium(4+);tetrahydroxide |
InChI |
InChI=1S/4H2O.Os/h4*1H2;/q;;;;+4/p-4 |
InChI Key |
CDCFKVCOZYCTBR-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Os+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


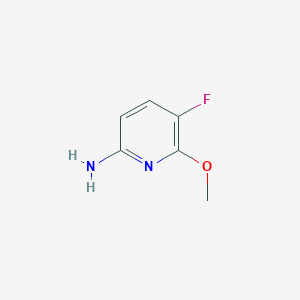
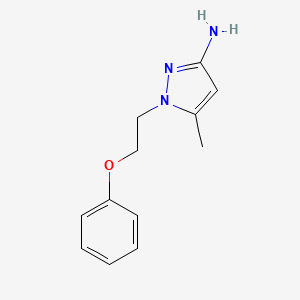

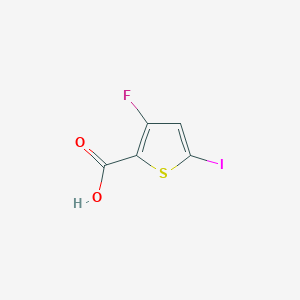
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)

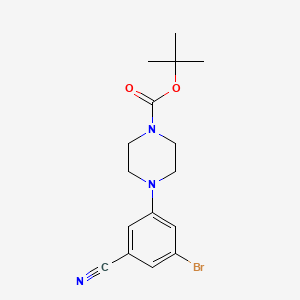
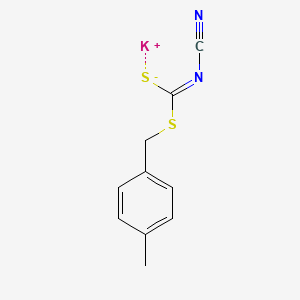
![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
